4-Methylcyclohexane-1-thiol

Übersicht

Beschreibung

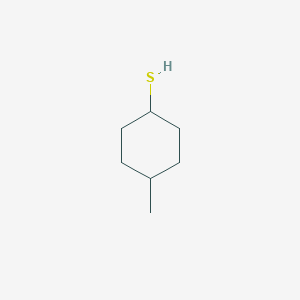

4-Methylcyclohexane-1-thiol is an organic compound with the molecular formula C7H14S. It is a thiol derivative of cyclohexane, characterized by the presence of a methyl group at the fourth position and a thiol group at the first position. This compound is known for its strong odor and is used in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the free-radical reaction of cyclohexane using carbon disulfide as a sulfur source . Another method includes the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst . Additionally, it can be obtained by the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone with hydrogen sulfide over a metal sulfide catalyst. This method is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylcyclohexane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed:

Oxidation: Oxidation of this compound typically yields sulfoxides or sulfones.

Reduction: Reduction reactions may produce cyclohexane derivatives.

Substitution: Substitution reactions can result in various substituted cyclohexane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis:

4-Methylcyclohexane-1-thiol serves as a valuable building block in organic chemistry. Its thiol group allows for various reactions, including:

- Thiol-Ene Reactions: These reactions are utilized in polymer chemistry for synthesizing polymers with specific properties. The thiol group can react with alkenes under UV light or heat to form thioether linkages, which are crucial for creating cross-linked networks in materials .

- Synthesis of Specialty Chemicals: The compound is used as an intermediate in the production of other sulfur-containing compounds, enhancing the diversity of chemical synthesis pathways.

2. Catalysis:

The nucleophilic nature of the thiol group enables its use in catalytic processes. It can facilitate reactions involving electrophiles, making it a potential catalyst in various organic transformations .

Biological Applications

1. Antimicrobial Properties:

Recent studies have highlighted the antimicrobial efficacy of this compound against clinical isolates. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

2. Toxicological Studies:

Research into the toxicity of this compound has revealed insights into its safety profile and biological interactions. For instance, studies utilizing quantitative toxicogenomics have assessed its effects on yeast and human cells, indicating moderate toxicity levels with specific cellular responses .

Medical Applications

1. Drug Development:

The compound is being investigated for its potential therapeutic properties. Its ability to form stable complexes with metal ions and interact with biomolecules positions it as a candidate for drug development, especially in targeting diseases where thiol reactivity plays a role .

2. Delivery Systems:

this compound can be incorporated into drug delivery systems due to its ability to modify surface properties of nanoparticles or other carriers, enhancing their biocompatibility and targeting capabilities .

Industrial Applications

1. Polymer Production:

In industrial settings, this compound is utilized in the production of specialty polymers and coatings. Its incorporation into polymer matrices improves mechanical properties and thermal stability .

2. Surface Modification:

The compound is employed in the creation of self-assembled monolayers (SAMs) on gold surfaces, which are crucial for biosensing applications and improving surface characteristics for biomedical devices .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for thiol-ene reactions and specialty chemicals synthesis |

| Biological | Antimicrobial Properties | Inhibits growth of bacteria and fungi |

| Medical | Drug Development | Potential therapeutic agent with metal ion interactions |

| Industrial | Polymer Production | Enhances properties of polymers and coatings |

| Surface Science | Self-Assembled Monolayers (SAMs) | Used for biosensing and improving device surfaces |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus strains isolated from patients. The study highlighted its potential as an alternative antimicrobial agent in clinical settings.

Case Study 2: Toxicity Assessment

Research conducted on the toxicological effects of this compound revealed that while it exhibits moderate toxicity, its metabolites may pose greater risks to cellular health. This finding emphasizes the need for comprehensive safety evaluations when considering its applications in consumer products or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Methylcyclohexane-1-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly reactive and can form disulfide bonds, undergo oxidation, and participate in nucleophilic substitution reactions. These reactions are crucial in biochemical processes and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanethiol: Similar to 4-Methylcyclohexane-1-thiol but lacks the methyl group at the fourth position.

1-Methylcyclohexane-1-thiol: Another similar compound with the methyl group at the first position instead of the fourth.

Uniqueness: this compound is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

4-Methylcyclohexane-1-thiol (4-MCHT) is a sulfur-containing organic compound with the molecular formula C7H14S. Its biological activity has garnered interest due to its potential implications in various biochemical pathways and its reactivity with thiol-containing biomolecules. This article explores the biological activity of 4-MCHT, including its mechanisms of action, toxicity assessments, and relevant case studies.

4-MCHT is characterized by the presence of a thiol group (-SH), which contributes to its reactivity and biological interactions. The compound's structure allows it to participate in redox reactions, influencing cellular signaling pathways and potentially affecting cellular health.

Mechanisms of Biological Activity

The biological activity of 4-MCHT can be attributed to several mechanisms:

- Thiol Reactivity : The thiol group in 4-MCHT can interact with reactive oxygen species (ROS) and other electrophiles, leading to modifications in protein structure and function. This reactivity is crucial for maintaining redox homeostasis in cells .

- Cell Signaling : Thiols play a significant role in cellular signaling pathways, particularly in the modulation of transcription factors involved in inflammation and stress responses. For instance, 4-MCHT may influence the activation of NF-κB and AP-1 through redox signaling mechanisms .

- Antioxidant Properties : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Toxicity Assessments

Research on the toxicity of 4-MCHT has revealed important insights into its safety profile:

- A study indicated that while 4-MCHT is considered moderately toxic, its metabolites may exhibit higher toxicity levels. This was assessed through proteomics analysis in yeast cells and gene expression analysis in human lung epithelial cells (A549) .

- Acute toxicity evaluations showed that 4-MCHT primarily causes skin and eye irritation, with additional concerns regarding developmental effects observed in prenatal studies .

Table 1: Toxicity Profile of this compound

| Study Type | Findings |

|---|---|

| Acute Toxicity (Rats) | Moderate toxicity; skin/eye irritant |

| Developmental Toxicity | Maternal toxicity; decreased fetal weight |

| Cytotoxicity (Yeast Cells) | Growth inhibition observed |

| Cytotoxicity (Human Cells) | Gene expression changes noted |

Case Studies

Several case studies have investigated the environmental impact and biological implications of 4-MCHT:

- Chemical Spill Incident : A significant chemical spill involving 4-methyl-1-cyclohexanemethanol (4-MCHM), a related compound, highlighted concerns about water contamination and public health risks. The spill affected drinking water supplies for approximately 300,000 people, necessitating further research into the toxicological effects of both 4-MCHM and its metabolites .

- High Throughput Screening : Initial high-throughput screening assays indicated that 4-MCHM exhibited no significant biological activity toward evaluated cellular targets. However, ongoing research aims to elucidate the long-term effects of exposure to this compound and its derivatives .

Eigenschaften

IUPAC Name |

4-methylcyclohexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRMXYSBUHFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.